molecular formula C6H6N4O B3057871 2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 85871-91-6

2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B3057871
CAS No.: 85871-91-6
M. Wt: 150.14 g/mol
InChI Key: DHHATAVQBKRQAK-UHFFFAOYSA-N
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Description

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a high-purity chemical compound provided for research and development purposes. This triazolopyrimidine derivative serves as a versatile building block in medicinal chemistry, particularly in the synthesis of novel anticancer agents. Structurally related compounds have been identified as close structural analogs of known nanomolar adenosine A2a receptor (A2a AR) antagonists, making them a promising starting point for the development of new-generation anticancer therapeutics . Scientific studies on closely related 2-methyl-substituted azolopyrimidines have demonstrated the ability to inhibit the viability of human cancer cell lines, including lung carcinoma and hepatocellular carcinoma, with IC50 values in the low micromolar range . The core 1,2,4-triazolo[1,5-a]pyrimidine scaffold is frequently accessed through cyclocondensation reactions, highlighting the importance of such intermediates in heterocyclic chemistry . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-8-6-7-3-2-5(11)10(6)9-4/h2-3H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHATAVQBKRQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CC(=O)N2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559455
Record name 2-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85871-91-6
Record name 2-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Ethyl 5-Amino-1,2,4-Triazole-3-Carboxylate with Diketones

A widely employed method involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate (1 ) with 1-phenylbutane-1,3-dione (2 ) in refluxing acetic acid (Scheme 1). This reaction yields ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate (3 ), which undergoes basic hydrolysis (NaOH, EtOH/H₂O) to the carboxylic acid (4 ). Subsequent chlorination with SOCl₂ or POCl₃ generates the acyl chloride intermediate (5 ), which is hydrolyzed to 2-methyl-triazolo[1,5-a]pyrimidin-7-ol (6 ) under controlled aqueous conditions.

Key Data:

  • Yield of 3 : 65–75%
  • Hydrolysis efficiency: >90%
  • Final product purity (HPLC): ≥98%

Chlorination-Hydrolysis of 7-Chloro Intermediates

An alternative route utilizes 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine (7 ) as a precursor (Scheme 2). Chlorination of 7-hydroxytriazolopyrimidine intermediates (8 ) with POCl₃ at 110°C for 5 hours affords 7 in 80–85% yield. Hydrolysis of 7 with aqueous ammonia (25% NH₃, EtOH, 70°C) selectively replaces the C7-chloro group with a hydroxyl, yielding the target compound in 70–75% yield.

Optimization Note:

  • Prolonged chlorination (>6 hours) reduces regioselectivity due to side reactions.

Multicomponent Condensation Strategies

Eco-friendly one-pot syntheses have been developed using 3,5-diamino-1,2,4-triazole (9 ), aldehydes, and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (10 ) (Scheme 3). In the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst, refluxing in water for 4 hours yields 2-methyl-triazolo[1,5-a]pyrimidin-7-ol derivatives (11 ) with 81–91% efficiency.

Advantages:

  • Atom-economic with minimal waste.
  • Scalable to gram quantities without chromatography.

Rearrangement of Pyrimidotetrazines

Regioselective synthesis is achievable via thermal rearrangement of pyrimidotetrazine precursors (12 ) (Scheme 4). Heating 12 at 180°C for 1.5 hours induces a-sigmatropic shift, forming 2-methyl-triazolo[1,5-a]pyrimidin-7-ol (6 ) in 55–60% yield. While lower yielding, this method avoids halogenated reagents, making it preferable for green chemistry applications.

Functionalization of Tetrahydrotriazolopyrimidines

Hydrogenation of 2-methyl-5-phenyl-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidin-7-ol (13 ) over Pd/C (10% w/w) in methanol at 50°C selectively oxidizes the tetrahydro ring to the aromatic product (6 ) (Scheme 5). This method achieves 65–70% yield but requires careful control of H₂ pressure to prevent over-reduction.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Key Advantage Limitation
Cyclocondensation Ethyl 5-amino-triazole 65–75 High regioselectivity Multi-step, halogenated reagents
Chlorination 7-Hydroxy intermediate 70–75 Scalable POCl₃ handling hazards
Multicomponent Triazole, aldehyde, dioxin 81–91 One-pot, eco-friendly Limited substrate scope
Rearrangement Pyrimidotetrazine 55–60 Halogen-free Moderate yield
Hydrogenation Tetrahydro derivative 65–70 Selective oxidation Requires high-purity H₂

Chemical Reactions Analysis

Types of Reactions

2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold.

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis with Analogues

Structural and Physical Properties

The substituent type and position significantly influence physical properties such as melting points, solubility, and spectral characteristics. Key comparisons include:

Compound Name Substituents Melting Point (°C) Key Spectral Data (¹H NMR, MS) Reference
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Methyl (C5), OH (C7) 287 δ 8.15 (s, 1H), 5.82 (s, 1H), 2.30 (s, 3H); MS m/z 151.1
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CF₃ (C5), OH (C7) 263 δ 8.40 (s, 1H), 8.04 (s, OH), 6.14 (s, 1H); MS m/z 202.9
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Phenyl (C5), OH (C7) Not reported Synthesized via alkylation of position 7 with aryl groups
5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Ethyl (C5), OH (C7) Not reported Used in corrosion inhibition studies for mild steel
2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL (Target) Methyl (C2), OH (C7) Not explicitly reported Likely distinct NMR due to C2 methyl substitution; requires further characterization N/A

Key Observations :

  • The position of methyl groups (C2 vs. C5) alters electronic distribution, affecting melting points and reactivity. For instance, the C5-methyl derivative (287°C) has a higher melting point than the C5-CF₃ analogue (263°C), suggesting stronger intermolecular forces .
  • Electron-withdrawing groups (e.g., CF₃ at C5) reduce basicity and may enhance metabolic stability but decrease solubility compared to methyl groups .
Antimalarial and Enzyme Inhibition
  • In contrast, the triazolo-pyrimidine skeleton in FDW028 (containing the [1,2,4]triazolo[1,5-a]pyrimidin-7-ol core) demonstrated potent FUT8 inhibition, highlighting the scaffold’s adaptability for enzyme targeting .
  • Anticonvulsant Activity : 7-Alkoxy-5-phenyl derivatives (e.g., compounds 3a–3i) exhibited anticonvulsant effects, suggesting that alkoxy groups at position 7 enhance blood-brain barrier penetration compared to hydroxyl groups .
Corrosion Inhibition
  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (MTP) showed concentration-dependent inhibition efficiency for mild steel in HCl, attributed to adsorption via the hydroxyl and triazole groups . The absence of similar data for the 2-methyl isomer underscores the need for position-specific studies.

Biological Activity

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-OL is a compound that belongs to the class of triazolo-pyrimidines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

  • Chemical Formula : C₆H₆N₄O
  • Molecular Weight : 150.1380 g/mol
  • CAS Registry Number : 2503-56-2
  • Melting Point : 281.5 °C

Antiviral Activity

Recent studies have highlighted the potential of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-OL as an antiviral agent. The compound has been shown to inhibit various viruses, including influenza virus (IV) and others such as HIV and HCV. The mechanism involves the disruption of viral replication through inhibition of the PA-PB1 interaction critical for viral RNA polymerase activity.

Key Findings :

  • The compound exhibited significant antiviral activity at non-toxic concentrations.
  • The structure-activity relationship (SAR) analysis revealed that modifications at the C-5 and C-7 positions enhance antiviral efficacy .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In vitro studies demonstrated that derivatives of triazolo[1,5-a]pyrimidines possess notable antibacterial and antifungal activities comparable to standard antibiotics like ampicillin and fluconazole.

Study Results :

  • A series of synthesized derivatives were tested against various bacterial strains and fungi.
  • Most compounds showed promising results, indicating potential for further development as antimicrobial agents .

CNS Activity

The triazolo-pyrimidine scaffold has been associated with central nervous system (CNS) effects. Compounds in this category have been reported to exhibit anxiolytic and neuroprotective properties.

Research Insights :

  • Certain derivatives demonstrated improved brain penetration and stabilization of microtubules, which is crucial for neuronal health.
  • Investigations into their effects on tau protein and amyloid-beta plaque formation suggest potential applications in Alzheimer's disease treatment .

Synthesis of 2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

The synthesis of this compound can be achieved through various methods involving the triazole core. Efficient one-step procedures have been developed to enhance yields and reduce reaction times.

MethodYieldKey Reagents
Microwave-assisted synthesis72%Dimethylformamide dimethyl acetal
Conventional reflux100%Ethanol

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-OL against influenza A virus. The compound's IC50 values indicated potent inhibition of viral replication at low concentrations without significant cytotoxicity.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized derivatives. In vitro tests revealed that several compounds exhibited activity against resistant strains of bacteria and fungi, suggesting their potential role in treating infections where conventional therapies fail.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via cyclization of precursors such as 1-phenylpentane-1,3-dione with 2H-1,2,4-triazol-3-amine under high temperatures (e.g., 160°C) . Alkylation at the 7-position can be achieved using alkyl bromides in DMF with NaOH/KI as catalysts (80°C, 58–90% yields) . Side reactions, such as hydroxylation instead of amination, may occur if substituents like chlorine are present, necessitating strict control of stoichiometry and temperature .

Q. How is structural characterization performed for triazolopyrimidine derivatives?

Answer: 1H NMR (300–400 MHz, DMSO-d6) is critical for verifying substitution patterns. For example:

  • 2-Methyl derivative : δ 2.32 ppm (s, 3H, CH3), 5.85 ppm (s, 1H, pyrimidine-H) .
  • Ethyl derivative : δ 1.21 ppm (m, 3H, CH3), 2.60 ppm (m, 2H, CH2) .
    Mass spectrometry (ESI-MS) confirms molecular ions (e.g., m/z 199 [MH]+ for chloromethyl derivatives) .

Q. What coordination chemistry applications exist for this compound?

Answer: The hydroxyl group at position 7 enables coordination with transition metals. For example:

  • Cu(II) complexes : Synthesized via refluxing with CuCl2, showing square-planar geometry and antiferromagnetic properties .
  • Ru/Os complexes : Used in energy transfer studies for photophysical applications .

Advanced Research Questions

Q. How do substituents at positions 5 and 7 influence bioactivity in neurodegenerative or antiparasitic studies?

Answer:

  • Microtubule stabilization : 5-Chloro-6-(2,4,6-trifluorophenyl) derivatives enhance tau protein aggregation inhibition (IC50 < 1 μM) by optimizing hydrophobic interactions .
  • Antimalarial activity : 7-Alkoxy groups (e.g., ethoxy) improve Plasmodium falciparum DHODH inhibition (IC50 ~50 nM) by enhancing membrane permeability .
    Table 1: Key substituent effects
PositionSubstituentActivity (IC50)Target
5Cl0.8 μMTau
7OCH2CH350 nMDHODH

Q. What computational strategies are used to design novel derivatives with improved properties?

Answer:

  • DFT calculations : Predict electronic effects of substituents (e.g., trifluoromethyl groups increase electrophilicity by 15–20%) .
  • Molecular docking : Guides optimization of π-π stacking interactions with PfDHODH (e.g., 2-nitro derivatives show ΔG = -9.8 kcal/mol) .

Q. How does polymorphism affect crystallization and stability in metal-coordinated complexes?

Answer: Crystallization with phenanthrolinium perchlorate yields a 1:1:2 hydrate structure stabilized by hydrogen bonds (O···N = 2.89 Å). Polymorphs with varied packing (e.g., monoclinic vs. triclinic) exhibit differences in thermal stability (ΔTdec ~20°C) .

Q. What methodologies resolve contradictions in structure-activity data for microtubule-targeting derivatives?

Answer:

  • SAR paradox : Hydrophobic 2,4,6-trifluorophenyl groups enhance microtubule binding, but excessive bulk reduces solubility. Hybrid derivatives with isobutyl/trifluoroethyl amines balance these effects .
  • Counterintuitive results : 7-Hydroxyl vs. 7-amine derivatives show reversed activity trends in tauopathy models, requiring in-cell NMR to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 2
Reactant of Route 2
2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

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